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Cefuracetime Impurities: A Technical Support Center

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Compound of Interest		
Compound Name:	Cefuracetime	
Cat. No.:	B057775	Get Quote

Welcome to the technical support center for **Cefuracetime** impurities. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the identification and analysis of impurities in **Cefuracetime**.

Frequently Asked Questions (FAQs)

Q1: What is **Cefuracetime** and what are its common impurities?

A1: **Cefuracetime** is a cephalosporin antibiotic. In pharmaceutical analysis, it is often identified as an impurity of Cefuroxime, specifically designated as Cefuroxime Sodium EP Impurity B.[1] [2][3] Its chemical name is (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(Z)-(furan-2-yl) (methoxyimino)acetyl] amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2] [3].

Common impurities associated with **Cefuracetime** are typically process-related impurities from the synthesis of Cefuroxime and degradation products. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis, leading to the formation of various related substances. The β -lactam ring in cephalosporins is susceptible to hydrolysis, which is a primary degradation pathway.[4]

Q2: What are the primary degradation pathways for **Cefuracetime**?

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A2: Based on forced degradation studies of the closely related compound Cefuroxime, **Cefuracetime** is expected to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[5][6][7][8] It generally shows more stability under thermal and photolytic stress.[5]

- Hydrolytic Degradation: Cefuracetime is highly sensitive to both acidic and alkaline conditions, which can lead to the cleavage of the β-lactam ring.[5][6]
- Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can cause significant degradation.[5][8]
- Thermal and Photolytic Degradation: **Cefuracetime** is comparatively more stable when exposed to heat and light.[5]

Q3: Which analytical techniques are most suitable for identifying and quantifying **Cefuracetime** impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the separation and quantification of **Cefuracetime** and its impurities.[9][10] For structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[11][12][13]

Troubleshooting Guides HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of **Cefuracetime** impurities.

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Problem	Potential Cause(s)	Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting)	1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.	1. Wash the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the analyte.3. Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times	Fluctuation in mobile phase composition.2. Inadequate column temperature control.3. Leak in the HPLC system.	1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a stable temperature.3. Check for leaks at all connections.
Baseline Noise or Drift	1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Detector lamp nearing the end of its life.	Use fresh, high-purity solvents and flush the detector cell.2. Degas the mobile phase and purge the pump.3. Replace the detector lamp.
Ghost Peaks	Impurities in the mobile phase or from the injector.2. Carryover from a previous injection.	Use high-purity solvents and clean the injector.2. Run blank injections between samples and use a needle wash.
Low Sensitivity	Incorrect detection wavelength.2. Low sample concentration.3. Detector malfunction.	 Set the UV detector to the λmax of Cefuracetime and its impurities (around 278 nm).[9] [14]2. Concentrate the sample or increase the injection volume.3. Check the detector lamp and other settings.



Data Presentation

Table 1: HPLC Method Parameters for Analysis of Cefuroxime and its Impurities (including Cefuracetime)

Parameter	Method 1[9][14]	Method 2[10]
Column	Teknokroma, Tracer Excel C8 (15 cm x 4.6 mm, 5 μm)	Zodiac C8 (150 mm x 4.6 mm, 5 μm)
Mobile Phase	0.02M Potassium Dihydrogen Phosphate: Methanol: Acetonitrile (60:35:5 v/v/v)	pH 3.4 Acetate Buffer: Acetonitrile (10:1 v/v)
Flow Rate	1.0 mL/min	2.0 mL/min
Detection Wavelength	278 nm	254 nm
Column Temperature	35 °C	Not Specified
Retention Time of Cefuroxime	11.09 min (Cefuroxime A)	3.08 min

Table 2: Quantitative Performance Data for Cefuroxime

Analysis (as a proxy for Cefuracetime)

Parameter	Value	Reference
Linearity Range (Assay)	120 - 312 μg/mL (r² = 0.99964)	[9][14]
Linearity Range (Impurities)	0.24 - 7.2 μg/mL (r² = 0.9997)	[9][14]
Limit of Detection (LOD)	0.0024 μg/mL	[9]
Limit of Quantification (LOQ)	0.2 μg/mL	[9]
Accuracy (% Recovery)	98.54 - 99.35%	[9][14]
Intraday Precision (%RSD)	0.517%	[9][14]
Intermediate Precision (%RSD)	1.102%	[9][14]



Experimental Protocols Protocol 1: HPLC-UV Analysis of Cefuracetime Impurities

This protocol is based on a validated method for Cefuroxime Axetil and its degradation products, which is suitable for the analysis of **Cefuracetime**.[9][14]

- Preparation of Mobile Phase: Prepare a solution of 0.02M potassium dihydrogen phosphate. Mix this solution with methanol and acetonitrile in a ratio of 60:35:5 (v/v/v). Filter and degas the mobile phase.
- Chromatographic Conditions:
 - Column: Teknokroma, Tracer Excel C8 (15 cm x 4.6 mm, 5 μm)
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 35 °C
 - Detection Wavelength: 278 nm
 - Injection Volume: 20 μL
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.
- Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
 Identify and quantify the impurities based on their retention times and peak areas relative to a reference standard.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of **Cefuracetime**, based on studies of Cefuroxime.[5][7]

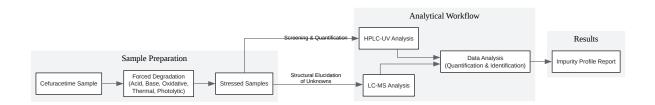
 Acid Hydrolysis: Dissolve the Cefuracetime sample in 0.1N Hydrochloric Acid and keep it at room temperature for a specified period (e.g., 90 minutes). Neutralize the solution before



injection.

- Base Hydrolysis: Dissolve the **Cefuracetime** sample in 0.1N Sodium Hydroxide and keep it at room temperature for a specified period (e.g., 90 minutes). Neutralize the solution before injection.
- Oxidative Degradation: Dissolve the **Cefuracetime** sample in a solution of 30% Hydrogen Peroxide and keep it at room temperature for a specified period (e.g., 90 minutes).
- Thermal Degradation: Keep the solid **Cefuracetime** sample in an oven at a high temperature (e.g., 50°C) for a specified period (e.g., 5 days).
- Photolytic Degradation: Expose the solid **Cefuracetime** sample to sunlight for a specified period (e.g., 5 days).
- Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 1) to identify and quantify the degradation products.

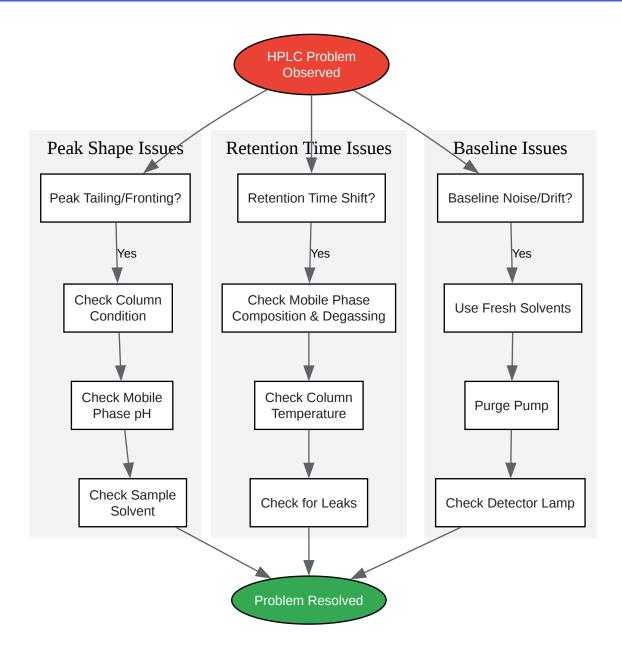
Visualizations



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Caption: Workflow for the identification and quantification of **Cefuracetime** impurities.





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Caption: Decision tree for troubleshooting common HPLC issues in Cefuracetime analysis.

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